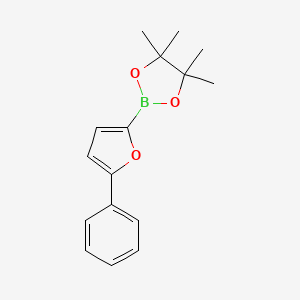

4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane

Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this boronate ester derivative is 4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane . This name reflects the compound’s core structure: a dioxaborolane ring (1,3,2-dioxaborolane) substituted with four methyl groups at positions 4,4,5,5 and a 5-phenylfuran-2-yl group at position 2.

Common synonyms include:

- 5-Phenylfuran-2-boronic acid pinacol ester

- This compound

- 2-(5-Phenylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These synonyms emphasize its functional relationship to pinacol boronic esters and its structural connectivity.

CAS Registry Numbers and Related Compounds

The primary CAS Registry Number for this compound is 1396752-91-2 . A closely related isomer, 4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane , bears the CAS number 1242517-60-7 . This structural isomer differs in the substitution pattern of the phenyl group on the furan ring (para vs. meta position), which influences its reactivity in cross-coupling reactions.

Other analogs include:

Molecular Formula and Weight

The molecular formula is C₁₆H₁₉BO₃ , with a molecular weight of 270.13–270.14 g/mol . The boron atom is central to the dioxaborolane ring, while the furan and phenyl groups contribute to its planar aromatic system.

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₉BO₃ |

| Molecular weight (g/mol) | 270.13–270.14 |

| Exact mass | 270.143 (calculated) |

SMILES, InChI, and InChIKey Representations

The SMILES notation for the compound is CC1(C)OB(C2=CC=C(C3=CC=CC=C3)O2)OC1(C)C , which encodes the dioxaborolane ring, methyl substituents, and phenylfuran moiety.

The InChI identifier is:

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h5-11H,1-4H3

This string specifies the connectivity, stereochemistry, and isotopic composition.

The InChIKey is YWNCPGZDZUEPEZ-UHFFFAOYSA-N , a hashed version of the InChI that facilitates database searches. This key is unique to the compound’s structural features, enabling precise identification across chemical repositories.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCIEWGQNCCYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylfuran derivatives with boronic acid derivatives under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of a palladium catalyst and a suitable boronic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, including temperature, pressure, and the use of catalysts. The process involves the careful handling of reagents and the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can be used to convert the compound into its corresponding boronic acid derivatives.

Substitution: The phenylfuran moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic acids, boronic esters, and various substituted phenylfuran derivatives.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 270.1 g/mol

- CAS Number : 1396752-91-2

The structure of this compound features a dioxaborolane ring, which is significant for its stability and reactivity in various chemical reactions.

Physical Properties

- Solubility : The compound is reported to be soluble in organic solvents, making it suitable for various applications in organic synthesis.

- Stability : It exhibits good thermal stability under standard laboratory conditions.

Organic Synthesis

4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a building block for drug development. Its ability to form stable complexes with other molecules enhances its utility in designing new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Materials Science

The compound's unique properties allow it to be used in the development of advanced materials. For instance:

- Polymer Chemistry : It can be utilized in the synthesis of boron-containing polymers that exhibit enhanced mechanical properties and thermal stability.

- Nanotechnology : Its application in creating nanomaterials for electronic devices is being explored due to its conductive properties.

Environmental Applications

Research is also investigating the potential of this compound in environmental applications such as:

- Catalysis : Its role as a catalyst in organic reactions can facilitate the breakdown of pollutants.

- Sensors : The compound can be integrated into sensor technologies for detecting environmental contaminants.

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The results showed high yields and selectivity for the desired products under mild reaction conditions.

Case Study 2: Anticancer Activity

In vitro studies have been conducted on derivatives of this compound to evaluate their anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration of their mechanism of action.

Case Study 3: Development of Conductive Polymers

Research focused on synthesizing conductive polymers incorporating this boron compound revealed enhanced electrical conductivity compared to traditional polymers. These findings suggest potential applications in flexible electronics and energy storage devices.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other functional groups, which allows it to participate in various biochemical processes. The phenylfuran moiety can interact with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,2-dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Diversity and Structural Features

Notes:

- Aromatic vs. Aliphatic Substituents : The 5-phenylfuran group in the target compound provides extended π-conjugation compared to aliphatic substituents (e.g., phenylethynyl in ), enhancing stability in cross-coupling reactions.

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The phenylfuran substituent is electron-rich, facilitating oxidative addition in palladium-catalyzed reactions. In contrast, nitro-substituted analogs (e.g., 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane, ) exhibit reduced reactivity due to the electron-withdrawing nitro group.

- Steric Hindrance : Bulky substituents like naphthalen-1-yl () or mesitylene (MesBpin, ) hinder catalytic access to the boron center, whereas the phenylfuran group balances steric bulk and reactivity.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The phenylfuran-substituted boronate demonstrates superior reactivity compared to aliphatic analogs (e.g., 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, ) due to aromatic stabilization of the boronate intermediate.

- Steric-Directed Selectivity : Anthracene-substituted boronate esters (AnthBpin, ) are used in sterically demanding reactions, whereas the phenylfuran derivative is better suited for coupling with electron-deficient aryl halides.

Biological Activity

4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This compound belongs to a class of dioxaborolanes which are known for their diverse applications in medicinal chemistry and materials science.

- Molecular Formula : C16H19BO3

- Molecular Weight : 270.13 g/mol

- CAS Number : 1396752-91-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure can form reversible covalent bonds with biomolecules, influencing enzymatic activities and cellular processes.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The mechanism often involves:

- Inhibition of Tumor Growth : Boron compounds can induce apoptosis in cancer cells.

- Targeting Specific Pathways : They may inhibit pathways such as the PI3K/Akt/mTOR signaling pathway which is crucial for cell survival and proliferation.

A case study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of dioxaborolanes. Research has shown that:

- Broad-Spectrum Activity : These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial effect is hypothesized to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table: Biological Activity Summary

Case Studies

-

Anticancer Efficacy Study

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

-

Antimicrobial Activity Assessment

- Objective : To determine the antimicrobial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed against a panel of bacterial strains.

- Findings : The compound exhibited notable inhibition zones against both Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl bonds. Its stability under ambient conditions and compatibility with Pd or Ni catalysts make it ideal for constructing complex aromatic systems. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a polar solvent (e.g., THF or DMF) at 80–100°C .

Q. How is this compound synthesized?

The synthesis often involves Miyaura borylation , where a halogenated aryl precursor (e.g., 5-phenylfuran-2-yl bromide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base. Key steps include:

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, related boronic esters require:

- Moisture-sensitive storage : Argon-filled containers or desiccators to prevent hydrolysis .

- Ventilation : Use in fume hoods due to potential dust/volatile byproducts.

- PPE : Gloves and goggles to avoid skin/eye contact (analogous to P201/P210 codes in ).

Advanced Questions

Q. How can reaction yields be optimized in cross-coupling reactions with inconsistent results?

Contradictory yields (e.g., 56% vs. 92% in ) often stem from catalytic system variability . Methodological adjustments include:

- Catalyst screening : Compare Pd (high activity) vs. Ni (cost-effective but slower) .

- Ligand tuning : Bulky ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhance steric control .

- Solvent polarity : Polar solvents (DMF) improve solubility of aromatic substrates .

- Temperature gradients : Higher temperatures (100°C) accelerate reactivity but may degrade sensitive groups .

Q. What analytical techniques are most effective for characterizing this compound?

Comprehensive characterization involves:

- NMR spectroscopy :

Q. How does the phenylfuran substituent influence reactivity in cross-coupling?

The electron-rich furan ring enhances oxidative addition to Pd(0) catalysts, while the phenyl group stabilizes intermediates via conjugation. However, steric hindrance at the 2-position may reduce coupling efficiency with bulky partners. Comparative studies with simpler arylboronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in ) highlight the need for substrate-specific optimization .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during synthesis?

Protodeboronation is minimized by:

- Low-temperature reactions : 0–30°C to slow acid formation .

- pH control : Buffered conditions (e.g., NaHCO₃) to neutralize HBr byproducts .

- Additives : CuCl or Zn dust to scavenge free halides (see for 85% yield with Mg) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.